8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
CAS No.:
Cat. No.: VC15278358
Molecular Formula: C18H11ClFN7O
Molecular Weight: 395.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H11ClFN7O |
|---|---|
| Molecular Weight | 395.8 g/mol |
| IUPAC Name | 8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
| Standard InChI | InChI=1S/C18H11ClFN7O/c19-11-5-1-10(2-6-11)16-13-14(9-3-7-12(20)8-4-9)22-23-17(28)15(13)21-18-24-25-26-27(16)18/h1-8,16H,(H,23,28)(H,21,24,26) |
| Standard InChI Key | AUQUHPNEVLLABL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2C3=C(C(=O)NN=C3C4=CC=C(C=C4)F)NC5=NN=NN25)Cl |
Introduction
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: Approximately 357 g/mol.
Synthesis Pathway
The synthesis of such compounds typically involves multi-step reactions that include cyclization and functionalization processes. While specific methods for this compound are not readily available, the following general strategies are likely involved:
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Cyclization: Formation of the tricyclic heptazatricyclic core through condensation reactions involving nitrogen-containing precursors.
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Substitution: Introduction of the 4-chlorophenyl and 4-fluorophenyl groups via electrophilic aromatic substitution or cross-coupling reactions.
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Oxidation: Conversion of intermediates to the final ketone functionality.
Pharmaceutical Relevance
Compounds with similar structures often exhibit biological activities due to their ability to interact with enzymes or receptors through hydrogen bonding and π-π stacking interactions. Potential applications include:
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Anticancer Agents: The presence of halogenated phenyl groups can enhance lipophilicity and binding affinity to biological targets.
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Antimicrobial Agents: The nitrogen-rich framework may disrupt bacterial or fungal growth.
Material Science
The rigid polycyclic structure may find applications in:
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Organic electronics (e.g., semiconductors).
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Catalysis as ligands for metal complexes.
Structural Features
The compound's tricyclic framework is unique compared to other nitrogen-containing heterocycles like triazoles or imidazoles. Similar compounds have shown planar or near-planar conformations due to aromaticity.
Related Compounds
For context:
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Compounds like 10-(4-chlorophenyl)-9-(4-fluorophenyl)-3,3,6,6-tetramethylhexahydroacridine are synthesized using ionic liquids .
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Other heterocyclic analogs demonstrate diverse biological activities .
Challenges in Characterization
Due to its complex structure:
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